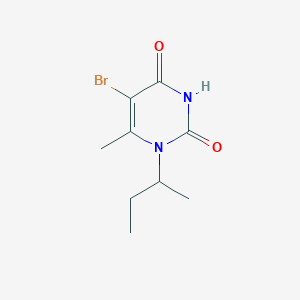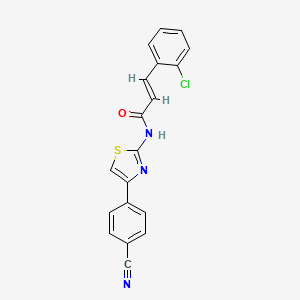![molecular formula C16H18N2O4 B2408997 Ácido trans-4-[(2,4-dioxo-1,4-dihidroquinazolin-3(2H)-il)metil]ciclohexanocarboxílico CAS No. 887833-45-6](/img/structure/B2408997.png)
Ácido trans-4-[(2,4-dioxo-1,4-dihidroquinazolin-3(2H)-il)metil]ciclohexanocarboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylic acid" is a complex organic compound known for its unique structural attributes. This compound contains a cyclohexane ring substituted with a carboxylic acid group, and a quinazoline derivative attached through a methylene bridge. The compound's distinct chemical structure allows it to participate in various chemical reactions and find applications in several scientific fields, including chemistry, biology, medicine, and industry.
Aplicaciones Científicas De Investigación
Chemistry: : The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : Its derivatives are studied for their potential as enzyme inhibitors, impacting various biological pathways.
Medicine: : Some derivatives have shown promise as therapeutic agents for conditions such as cancer, inflammation, and bacterial infections.
Industry: : Used in the development of materials with specific properties, such as polymers and dyes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylic acid typically involves multi-step organic reactions
Quinazoline Derivative Formation: : The initial step involves the cyclization of o-phenylenediamine with formic acid to produce the 2,4-dioxo-1,4-dihydroquinazoline core.
Methylene Bridge Introduction: : A suitable methylene donor, such as formaldehyde, is then used to attach the quinazoline core to the cyclohexane ring.
Carboxylic Acid Group Addition: : Finally, the trans-4-carboxylic acid group is introduced through a reaction with a carboxylating agent, such as carbon dioxide under high pressure or a Grignard reagent followed by acidic work-up.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the scaling up of the aforementioned synthetic route with optimizations for cost, yield, and environmental considerations. Process parameters like temperature, pressure, and solvent choice are crucial in maximizing efficiency and minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the quinazoline core, leading to the formation of various quinazolinone derivatives.
Reduction: : The carbonyl groups in the quinazoline core can be reduced to alcohols using reducing agents like lithium aluminium hydride.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reducing agents like sodium borohydride or lithium aluminium hydride in solvents such as ethanol or tetrahydrofuran.
Substitution: : Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: : Quinazolinone derivatives with additional oxygenated functional groups.
Reduction: : Alcohol derivatives of the original quinazoline core.
Substitution: : Compounds with various substituents replacing the methylene bridge hydrogen atoms.
Mecanismo De Acción
The biological activity of trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylic acid is primarily due to its interaction with molecular targets like enzymes and receptors. The quinazoline core can act as a scaffold for binding to active sites, while the carboxylic acid group helps in solubility and transport across biological membranes. These interactions can modulate various biochemical pathways, leading to therapeutic effects.
Comparación Con Compuestos Similares
When compared to similar compounds, trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylic acid stands out due to its unique combination of structural features and functional groups. Similar compounds include:
Quinazoline Derivatives: : Compounds like gefitinib and erlotinib, which are used as anticancer agents, share the quinazoline core but differ in their substituents and overall structure.
Cyclohexanecarboxylic Acid Derivatives: : Compounds like tranexamic acid, which is used to treat bleeding disorders, contain the cyclohexanecarboxylic acid moiety but lack the complex quinazoline structure.
List of Similar Compounds
Gefitinib
Erlotinib
Tranexamic acid
This compound's distinct structural attributes make it a versatile and valuable chemical entity in various fields of research and industry.
Propiedades
IUPAC Name |
4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c19-14-12-3-1-2-4-13(12)17-16(22)18(14)9-10-5-7-11(8-6-10)15(20)21/h1-4,10-11H,5-9H2,(H,17,22)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGPKXCDBYKGFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN2C(=O)C3=CC=CC=C3NC2=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B2408915.png)



![N-(2-fluorophenyl)-4-{[3-(trifluoromethyl)benzenesulfonamido]methyl}benzamide](/img/structure/B2408926.png)
![N-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2408928.png)
![1-Propan-2-yl-5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazol-7-amine;dihydrochloride](/img/structure/B2408929.png)

![[(2-ethoxyphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate](/img/structure/B2408931.png)

![2-(Benzo[d]oxazol-2-ylthio)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2408934.png)


![1-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]piperidine-4-carboxamide](/img/structure/B2408937.png)
